molecular formula C15H13BrClNO B2519924 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide CAS No. 792953-71-0

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide

Cat. No. B2519924
CAS RN: 792953-71-0
M. Wt: 338.63
InChI Key: IEHORFZTICLVDN-UHFFFAOYSA-N
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Description

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes or proteins involved in cancer cell growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide has various biochemical and physiological effects. It has been found to induce apoptosis (cell death) in cancer cells, decrease the production of inflammatory cytokines, and inhibit the activity of certain enzymes or proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide in lab experiments is that it has shown promising results in various studies as a potential anti-cancer and anti-inflammatory agent. However, one limitation is that the compound may have potential side effects, which need to be further investigated.

Future Directions

There are various future directions for research on 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide. One potential direction is to further investigate its potential as an anti-cancer agent, including its efficacy in animal models and its potential side effects. Another direction is to explore its potential as an anti-inflammatory agent, including its effects on various inflammatory diseases. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify any potential limitations or drawbacks in its use.

Synthesis Methods

The synthesis of 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide can be achieved using various methods, including the reaction of 4-chloro-3-methylbenzoyl chloride with N-(4-chloro-3-methylphenyl)benzylamine in the presence of a base such as triethylamine. The reaction mixture is then treated with bromomethyl benzene to obtain the desired product.

Scientific Research Applications

The compound 4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide has been studied for its potential applications in the field of medicine. One study investigated its use as a potential anti-cancer agent, as it was found to inhibit the growth of cancer cells in vitro. Another study explored its potential as an anti-inflammatory agent, as it was found to reduce the production of inflammatory cytokines in vitro.

properties

IUPAC Name

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO/c1-10-8-13(6-7-14(10)17)18-15(19)12-4-2-11(9-16)3-5-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHORFZTICLVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(bromomethyl)-N-(4-chloro-3-methylphenyl)benzamide

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